![molecular formula C10H18INO B2952346 3-Ethoxy-5,5-dimethylcyclohex-2-en-1-iminium iodide CAS No. 957487-03-5](/img/structure/B2952346.png)
3-Ethoxy-5,5-dimethylcyclohex-2-en-1-iminium iodide
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Overview
Description
3-Ethoxy-5,5-dimethylcyclohex-2-en-1-iminium iodide is a chemical compound that has gained significant attention in the field of scientific research. It is a cyclic iminium salt that has been synthesized using various methods. This compound has been extensively studied for its potential applications in the field of organic synthesis, and its mechanism of action and physiological effects have also been investigated.
Mechanism of Action
The mechanism of action of 3-Ethoxy-5,5-dimethylcyclohex-2-en-1-iminium iodide is not fully understood. However, it is believed to act as an electrophile in various reactions due to the presence of the iminium group. It can also act as a Lewis acid catalyst, facilitating the formation of new bonds in various reactions.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 3-Ethoxy-5,5-dimethylcyclohex-2-en-1-iminium iodide. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic. It has also been shown to exhibit antifungal and antibacterial activity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-Ethoxy-5,5-dimethylcyclohex-2-en-1-iminium iodide in lab experiments is its versatility. It can be used as a key intermediate in various synthesis reactions and as a catalyst in various reactions. It is also relatively easy to synthesize using various methods. However, one of the limitations of using this compound is its instability. It can decompose at high temperatures, making it difficult to work with in certain reactions.
Future Directions
There are several future directions for research on 3-Ethoxy-5,5-dimethylcyclohex-2-en-1-iminium iodide. One area of interest is its potential as a chiral auxiliary in asymmetric synthesis. Additionally, its potential as a catalyst in various reactions, such as the Suzuki-Miyaura coupling reaction, is an area of ongoing research. Further investigation into its mechanism of action and physiological effects may also provide valuable insights into its potential applications in various fields.
Synthesis Methods
The synthesis of 3-Ethoxy-5,5-dimethylcyclohex-2-en-1-iminium iodide has been achieved using various methods. One of the most common methods involves the reaction of 3-ethoxy-5,5-dimethylcyclohex-2-en-1-one with iodine in the presence of a base. The reaction proceeds via the formation of an enolate intermediate, which then reacts with iodine to form the iminium salt. Other methods involve the use of different reagents and catalysts, such as N-iodosuccinimide and copper iodide.
Scientific Research Applications
The unique structure and reactivity of 3-Ethoxy-5,5-dimethylcyclohex-2-en-1-iminium iodide make it a valuable compound for use in organic synthesis. It has been used as a key intermediate in the synthesis of various natural products and pharmaceuticals. It has also been used as a catalyst in various reactions, such as the Michael addition and the Diels-Alder reaction. Additionally, it has been studied for its potential as a chiral auxiliary in asymmetric synthesis.
properties
IUPAC Name |
(3-ethoxy-5,5-dimethylcyclohex-2-en-1-ylidene)azanium;iodide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO.HI/c1-4-12-9-5-8(11)6-10(2,3)7-9;/h5,11H,4,6-7H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNUONSIHQBFRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=[NH2+])CC(C1)(C)C.[I-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-5,5-dimethylcyclohex-2-en-1-iminium iodide |
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